molecular formula C16H13F3N2O2 B2835222 2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 2380009-30-1

2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B2835222
CAS No.: 2380009-30-1
M. Wt: 322.287
InChI Key: BWFIHCVEFHTJNC-UHFFFAOYSA-N
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Description

2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is a complex organic compound that features a benzoxazole ring, an amino group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves the use of trifluoromethylated aryl halides in a coupling reaction.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the nitro or carbonyl groups if present.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe or as a bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzoxazol-2-ylamino)-1-phenylethanol: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.

    2-(1,3-Benzoxazol-2-ylamino)-1-[4-methylphenyl]ethanol: Contains a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 2-[(1,3-Benzoxazol-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c17-16(18,19)11-7-5-10(6-8-11)13(22)9-20-15-21-12-3-1-2-4-14(12)23-15/h1-8,13,22H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFIHCVEFHTJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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